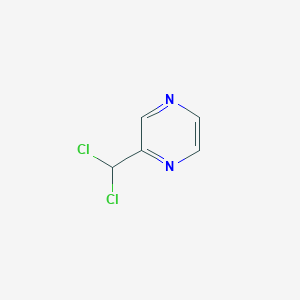
Dichloromethylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dichloromethyl)pyrazine is a heterocyclic aromatic compound with the molecular formula C5H4Cl2N2. It is characterized by a pyrazine ring substituted with a dichloromethyl group.
Preparation Methods
The synthesis of 2-(dichloromethyl)pyrazine can be achieved through several routes. One common method involves the reaction of pyrazine with dichloromethyl reagents under controlled conditions. For instance, the reaction of pyrazine with dichloromethyl methyl ether in the presence of a Lewis acid catalyst can yield 2-(dichloromethyl)pyrazine . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-(Dichloromethyl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert 2-(dichloromethyl)pyrazine to its corresponding pyrazine alcohols or amines.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields pyrazine carboxylic acids, while reduction can produce pyrazine alcohols .
Scientific Research Applications
2-(Dichloromethyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research has shown that derivatives of 2-(dichloromethyl)pyrazine exhibit antimicrobial and anticancer activities.
Industry: In the industrial sector, 2-(dichloromethyl)pyrazine is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(dichloromethyl)pyrazine exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . The dichloromethyl group enhances its binding affinity and specificity towards these targets, making it a potent bioactive compound .
Comparison with Similar Compounds
2-(Dichloromethyl)pyrazine can be compared with other pyrazine derivatives such as:
Pyrazine: The parent compound, which lacks the dichloromethyl group.
2,3,5,6-Tetramethylpyrazine: A derivative with four methyl groups.
2,5-Dimethylpyrazine: Another methyl-substituted pyrazine with applications in the food industry as a flavoring agent.
The presence of the dichloromethyl group in 2-(dichloromethyl)pyrazine imparts unique reactivity and biological activity, distinguishing it from these similar compounds .
Conclusion
2-(Dichloromethyl)pyrazine is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development across multiple disciplines.
Properties
Molecular Formula |
C5H4Cl2N2 |
|---|---|
Molecular Weight |
163.00 g/mol |
IUPAC Name |
2-(dichloromethyl)pyrazine |
InChI |
InChI=1S/C5H4Cl2N2/c6-5(7)4-3-8-1-2-9-4/h1-3,5H |
InChI Key |
IUIDZOFNUPTVRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



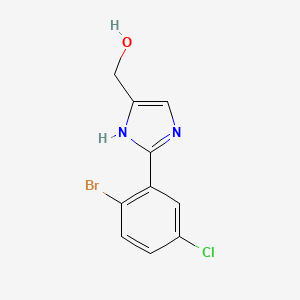


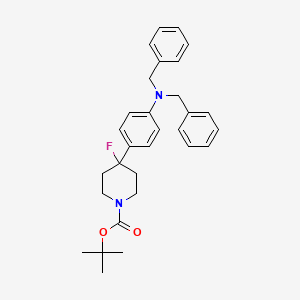

![6-Amino-9-[2-(p-tolyloxy)propyl]-9H-purine](/img/structure/B13701943.png)
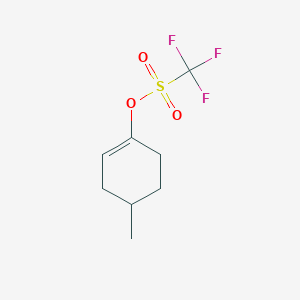
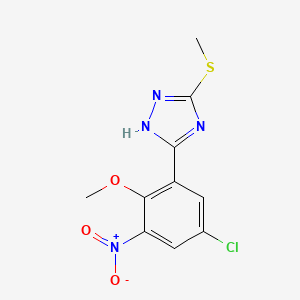
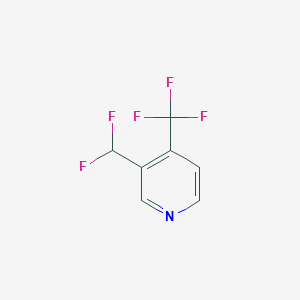
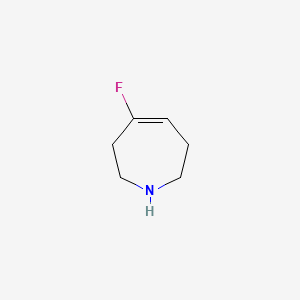
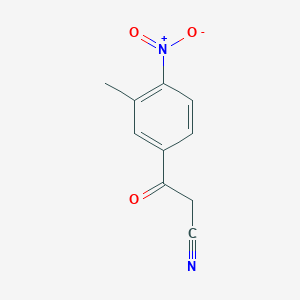
![4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline](/img/structure/B13701975.png)
![5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole](/img/structure/B13701982.png)
